molecular formula C18H13ClN2O3 B5789817 N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide CAS No. 349644-68-4

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide

Numéro de catalogue B5789817
Numéro CAS: 349644-68-4
Poids moléculaire: 340.8 g/mol
Clé InChI: PEVUXFJYQITDFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in preclinical studies in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mécanisme D'action

TAK-659 binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit the proliferation of B-cells in preclinical models of B-cell malignancies. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other drugs, such as rituximab, in preclinical models of DLBCL.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. In addition, TAK-659 has been shown to be effective in preclinical models of various B-cell malignancies, indicating its potential as a broad-spectrum anti-cancer agent. However, the limitations of TAK-659 include its low solubility and bioavailability, which may limit its clinical development.

Orientations Futures

For the research on TAK-659 include the evaluation of its safety and efficacy in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the development of more potent and selective BTK inhibitors. In addition, the elucidation of the mechanisms of resistance to BTK inhibitors, such as TAK-659, may provide insights into the development of novel therapeutic strategies for B-cell malignancies.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process, starting with the preparation of the key intermediate 3-chloro-N-(3-nitrophenyl)benzamide. This intermediate is then reduced to the corresponding aniline derivative, which is further reacted with furan-2-carboxylic acid to yield TAK-659. The overall yield of the synthesis process is around 10%, and the purity of the final product is typically greater than 98%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide, TAK-659 has been shown to induce apoptosis and inhibit the proliferation of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide cells. In MCL, TAK-659 has been shown to inhibit the growth of MCL cells and sensitize them to chemotherapy. In DLBCL, TAK-659 has been shown to inhibit the proliferation of DLBCL cells and enhance the anti-tumor activity of rituximab.

Propriétés

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVUXFJYQITDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170946
Record name N-[3-[[(3-Chlorophenyl)amino]carbonyl]phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349644-68-4
Record name N-[3-[[(3-Chlorophenyl)amino]carbonyl]phenyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349644-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[[(3-Chlorophenyl)amino]carbonyl]phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.